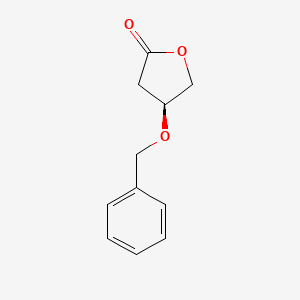![molecular formula C16H13ClN2O2 B14424336 1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride CAS No. 83734-41-2](/img/structure/B14424336.png)
1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes both quinoline and pyridinium moieties, makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of 1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride typically involves the reaction of 2-oxo-1,2-dihydroquinoline derivatives with pyridine derivatives under specific conditions. One common method involves the use of diethyl malonate and aromatic amines in the presence of a catalyst such as triethylamine . The reaction is carried out in a solvent like diphenyl ether under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of quinoline and pyridinium derivatives .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is studied for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant for the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, its unique structure makes it a valuable intermediate in the synthesis of other biologically active compounds . In biology, it is used to study the interactions between quinoline derivatives and various biological targets . Industrial applications may include its use as a precursor in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparaison Avec Des Composés Similaires
1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride can be compared with other quinoline derivatives, such as 2-oxo-1,2-dihydroquinoline-3-carboxamides and 4-hydroxy-2-quinolones . These compounds share similar structural features but differ in their specific functional groups and biological activities. For instance, 2-oxo-1,2-dihydroquinoline-3-carboxamides are known for their potent acetylcholinesterase inhibitory activity, while 4-hydroxy-2-quinolones are studied for their antimicrobial properties . The presence of the pyridinium moiety in this compound adds a unique dimension to its chemical behavior and biological activity .
Propriétés
Numéro CAS |
83734-41-2 |
|---|---|
Formule moléculaire |
C16H13ClN2O2 |
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
6-(2-pyridin-1-ium-1-ylacetyl)-1H-quinolin-2-one;chloride |
InChI |
InChI=1S/C16H12N2O2.ClH/c19-15(11-18-8-2-1-3-9-18)13-4-6-14-12(10-13)5-7-16(20)17-14;/h1-10H,11H2;1H |
Clé InChI |
ISYWMIZFHCBDDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C=C1)CC(=O)C2=CC3=C(C=C2)NC(=O)C=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


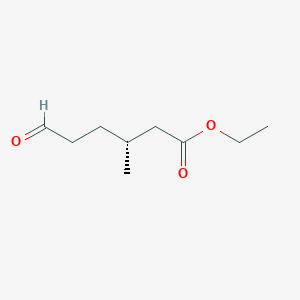


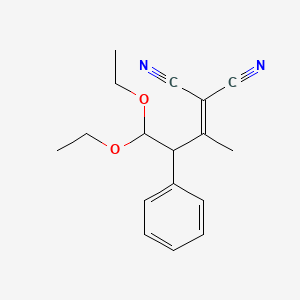
![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
![Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate](/img/structure/B14424294.png)

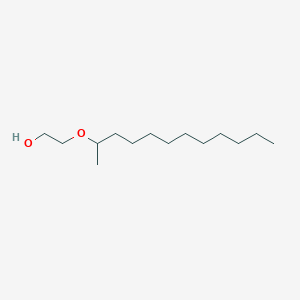
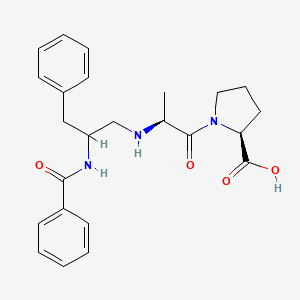
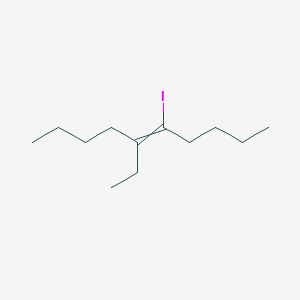

![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)
